molecular formula C20H24N10O10P2S2 B560169 Adu-S100 free acid CAS No. 1638241-89-0

Adu-S100 free acid

Katalognummer: B560169
CAS-Nummer: 1638241-89-0
Molekulargewicht: 690.5 g/mol
InChI-Schlüssel: IZJJFUQKKZFVLH-ZILBRCNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADU-S100, auch bekannt als MIW815, ist ein synthetischer zyklischer Dinukleotidagonist des Stimulators des Interferon-Gens-Signalwegs. Diese Verbindung hat aufgrund ihres Potenzials in der Krebsimmuntherapie erhebliche Aufmerksamkeit erregt. Es aktiviert den Stimulator des Interferon-Gens-Signalwegs, was zur Produktion von Typ-I-Interferonen und anderen Zytokinen führt, die eine entscheidende Rolle bei der Immunantwort gegen Krebszellen spielen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

ADU-S100 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von zyklischen Dinukleotidstrukturen beinhalten. Die Synthese beinhaltet typischerweise die Verwendung von Phosphorothioatbindungen, um die Stabilität und Lipophilie der Verbindung zu verbessern . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die korrekte Bildung der zyklischen Struktur sicherzustellen und eine Zersetzung der Verbindung zu verhindern.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird ADU-S100 unter Verwendung fortschrittlicher chemischer Synthesetechniken hergestellt, die eine großtechnische Produktion ermöglichen. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und die präzise Steuerung der Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Wirkmechanismus

Target of Action

Adu-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) agonist that primarily targets the Stimulator of Interferon Genes (STING) pathway . STING is a receptor crucial to activate the innate (endogenous) immune system .

Mode of Action

Adu-S100 activates all known human and mouse STINGs . This interaction with STING leads to the induction of cytokines and chemokines . The activation of STING by Adu-S100 results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Biochemical Pathways

The STING pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms . The STING cascade is triggered when the enzyme cyclic GMP-AMP synthase (cGAS) binds cytosolic DNA and synthesizes the secondary messenger cGAMP . cGAMP activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production . Secreted interferons establish an antiviral state in infected and adjacent cells .

Result of Action

The activation of STING by Adu-S100 leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . This results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .

Action Environment

The action of Adu-S100 can be influenced by environmental factors such as the tumor microenvironment. Overcoming and remodeling the immunosuppressive tumor microenvironment is of paramount importance in order to realize the full potential of cancer immunotherapy with immune checkpoint blockade . The development of the next-generation STING-targeted drugs to realize the full potential of engaging this pathway for cancer treatment can be a solution to overcome the current challenges .

Biochemische Analyse

Biochemical Properties

Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .

Metabolic Pathways

This compound is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .

Transport and Distribution

It is known that it is delivered systemically using DOTAP/cholesterol liposomes .

Subcellular Localization

The subcellular localization of this compound is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ADU-S100 is synthesized through a series of chemical reactions that involve the formation of cyclic dinucleotide structures. The synthesis typically involves the use of phosphorothioate bonds to enhance the stability and lipophilicity of the compound . The reaction conditions are carefully controlled to ensure the correct formation of the cyclic structure and to prevent degradation of the compound.

Industrial Production Methods

In industrial settings, ADU-S100 is produced using advanced chemical synthesis techniques that allow for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ADU-S100 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ADU-S100 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen werden typischerweise kontrolliert, um die Stabilität der Verbindung zu erhalten und die gewünschten Reaktionsergebnisse sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit ADU-S100 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von ADU-S100 erzeugen, während Reduktionsreaktionen reduzierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

ADU-S100 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

ADU-S100 übt seine Wirkung aus, indem es den Stimulator des Interferon-Gens-Signalwegs aktiviert. Dieser Signalweg wird ausgelöst, wenn das Enzym zyklisches GMP-AMP-Synthase an zytoplasmatisches DNA bindet und den sekundären Botenstoff zyklisches GMP-AMP synthetisiert. Zyklisches GMP-AMP aktiviert dann den Stimulator des Interferon-Gens, was zur Aktivierung der Kinasen TBK1 und IRF3 führt, die die Produktion von Interferonen und anderen Zytokinen induzieren . Dies führt zu einer robusten und dauerhaften antigenspezifischen T-Zell-vermittelten Immunantwort gegen Krebszellen .

Wissenschaftliche Forschungsanwendungen

ADU-S100 has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von ADU-S100

ADU-S100 ist einzigartig in seiner Fähigkeit, alle bekannten menschlichen und murinen Isoformen des Stimulators des Interferon-Gens zu aktivieren. Es wurde gezeigt, dass es die Expression von Zytokinen und Chemokinen effektiv induziert, was zu einer robusten Immunantwort führt. Darüber hinaus erhöht das Vorhandensein von Phosphorothioatbindungen in ADU-S100 seine Stabilität und Lipophilie, was es als Therapeutikum effektiver macht .

Biologische Aktivität

Adu-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) that acts as an agonist for the Stimulator of Interferon Genes (STING) pathway. This compound has garnered significant attention in cancer immunotherapy due to its ability to activate the immune system against tumors. The following sections delve into its biological activity, mechanisms of action, and clinical implications, supported by data tables and research findings.

Adu-S100 activates the STING pathway, which is crucial for initiating innate immune responses. Upon administration, Adu-S100 binds to STING receptors in dendritic cells, leading to the activation of transcription factors such as NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and chemokines, which are essential for T-cell activation and subsequent anti-tumor immunity.

Key Mechanisms:

  • Activation of STING: Adu-S100 enhances STING signaling, leading to an increased expression of type I interferons (IFN-α and IFN-β).
  • Cytokine Production: Induces a robust cytokine response that promotes T-cell activation and proliferation.
  • Immune Memory Formation: Generates long-lasting immune memory against tumor antigens.

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of Adu-S100 in various mouse models. Notably, intratumoral injections have shown promising results in tumor regression and immune response enhancement.

Tumor Regression Data

StudyAdministration RouteDose (µg)Tumor Regression Observed (%)Comments
Corrales et al.Intratumoral2510% (1/10 mice)Delayed tumor growth observed
Recent StudyIntratumoral10044% complete regressionSignificant anti-tumor activity noted

In a study by Corrales et al., mice receiving intratumoral injections of Adu-S100 exhibited tumor regression and systemic immune responses, indicating its potential for cancer treatment . Another study reported that a higher dose (100 µg) resulted in complete tumor regression in 44% of treated mice .

Clinical Trials

Adu-S100 has progressed into several clinical trials, evaluating its safety and efficacy in humans. The trials have focused on advanced solid tumors and lymphomas.

Clinical Trial Overview

Trial IDPhasePatient PopulationTreatment RegimenOutcomes
NCT02675439IAdvanced solid tumorsAdu-S100 monotherapyLimited clinical efficacy; 1 partial response
NCT03172936I/IIMetastatic lymphomasAdu-S100 + PD-1 blockadeSeveral partial responses; no dose-limiting toxicities

The first-in-human trial (NCT02675439) revealed limited efficacy with only one confirmed partial response among 47 patients treated with Adu-S100 alone . However, combining Adu-S100 with PD-1 inhibitors showed improved outcomes, suggesting a synergistic effect that enhances anti-tumor immunity .

Formulation Studies

The delivery method significantly impacts the biological activity of Adu-S100. Recent studies have explored liposomal formulations to enhance stability and potency.

Liposomal Formulation Impact

Formulation TypeLoading Efficiency (%)STING Activation Potency (EC50 µg/mL)
Free Adu-S100103.03
Liposomal with DOTAP (34 mol%)~1000.03

Liposomal formulations with optimized ratios of DOTAP have been shown to greatly enhance the loading efficiency and STING activation potency compared to free Adu-S100. For instance, liposomes containing 34 mol% DOTAP achieved near-complete loading efficiency and significantly increased STING activation .

Case Studies

Case Study: Combination Therapy with IL-15
In a recent study examining the combination of Adu-S100 with cyto-IL-15, significant anti-tumor effects were observed. Mice treated with both agents showed tumor elimination rates between 58% to 67%, demonstrating enhanced systemic immunity and protection against tumor rechallenge .

Eigenschaften

CAS-Nummer

1638241-89-0

Molekularformel

C20H24N10O10P2S2

Molekulargewicht

690.5 g/mol

IUPAC-Name

(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI-Schlüssel

IZJJFUQKKZFVLH-ZILBRCNQSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O

Isomerische SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Kanonische SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Synonyme

ML RR-S2 CDA;  STING-Inducer-1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adu-S100 free acid
Reactant of Route 2
Adu-S100 free acid
Reactant of Route 3
Adu-S100 free acid
Reactant of Route 4
Adu-S100 free acid
Reactant of Route 5
Adu-S100 free acid
Reactant of Route 6
Adu-S100 free acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.